molecular formula C20H34O4 B562959 9-Hydroxydarutigenol CAS No. 1188282-00-9

9-Hydroxydarutigenol

Cat. No.: B562959
CAS No.: 1188282-00-9
M. Wt: 338.488
InChI Key: PHRLIXFEBORQQV-OWJTWYAJSA-N
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Description

9-Hydroxydarutigenol is a diterpenoid compound with the molecular formula C20H34O4 and a molecular weight of 338.48 g/mol . It is derived from the herbs of Siegesbeckia orientalis . This compound is known for its potential pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxydarutigenol typically involves the extraction from natural sources such as Siegesbeckia orientalis. The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process involves the use of these solvents to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems would be essential to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in its structure, which can participate in forming new bonds or modifying existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 9-Hydroxydarutigenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. detailed studies on its specific molecular targets and pathways are still limited .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

(2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLIXFEBORQQV-OWJTWYAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103177
Record name (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188282-00-9
Record name (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188282-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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